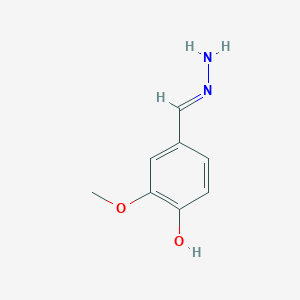

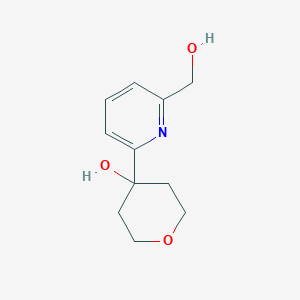

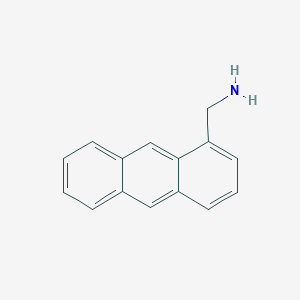

![molecular formula C7H9N3O4 B3322840 (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol CAS No. 1541204-54-9](/img/structure/B3322840.png)

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Vue d'ensemble

Description

“(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol” is an intermediate in the synthesis of (S)-PA 824 (P122500), a novel anti-tuberculosis drug . It is considered as a potential anti-mycobacterial agent .

Synthesis Analysis

The synthesis of this compound involves the reduction of the nitroimidazo-dihydrooxazine compounds through electron transfer . In mildly acidic solution, a nitrodihydroimidazo intermediate is formed, which is reduced further to the amine product .Molecular Structure Analysis

The molecular formula of this compound is C6H7N3O4 . Its average mass is 185.137 Da and its monoisotopic mass is 185.043655 Da .Chemical Reactions Analysis

In both alkaline and neutral solution, an intermediate produced on 2-electron reduction was resistant to further reduction and reverted to parent compound on extraction or mass spectrometric analysis of the solution .Physical And Chemical Properties Analysis

The compound has a density of 1.91±0.1 g/cm3 . Its boiling point is 446.2±55.0 °C . The compound has a pKa value of 13.21±0.20 .Applications De Recherche Scientifique

Antitubercular Properties

- Antitubercular Nitroimidazoles: The compound's derivatives, specifically the (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, have been extensively studied for their potent antitubercular properties, particularly against Mycobacterium tuberculosis in aerobic conditions. These compounds require an oxygen atom at the 2-position of the imidazole ring for activity. Various substitutions and modifications of the compound have been explored to improve potency and solubility (Kim et al., 2009).

- PA-824 and Its Derivatives: Another derivative, PA-824, has shown significant antitubercular activity in vitro and in animal models and is undergoing clinical trials. Modifications to this compound have been made to improve its solubility and metabolic stability, leading to analogs with enhanced activity against both replicating and non-replicating M. tuberculosis (Cherian et al., 2011).

Synthesis and Structural Studies

- Biphenyl Analogues Synthesis: Research has been conducted on creating biphenyl analogues of the tuberculosis drug PA-824. These studies focused on the synthesis and the analysis of antitubercular activity under different conditions. The findings indicated that certain analogues exhibited significantly higher efficacy than the parent drug (Palmer et al., 2010).

- Crystal Structure Analysis: Studies involving the crystal structure of related imidazole derivatives have been performed to understand their chemical behavior and potential applications in various fields, including pharmaceuticals [(Ragaitė et al., 2014)](https://consensus.app/papers/synthesis-structures-laser-photolysis-ragaitė/4bd672b42dd25154a07f79bca430e621/?utm_source=chatgpt).

Electrochemical Studies

- Cyclic Voltammetric Analysis: There has been research into the electrochemical behavior of PA-824 and similar compounds, focusing on the formation and stability of nitro radical anions. These studies contribute to a deeper understanding of the drug's action mechanism, especially regarding its metabolic activation (Bollo et al., 2004).

Medicinal Chemistry and Drug Development

- Structure-Activity Relationships: Investigations have been conducted on the structure-activity relationships of various analogues of PA-824. These studies aim to address issues related to oxidative metabolism, reduce lipophilicity, and improve solubility. Some derivatives showed improved potencies against M. tuberculosis, particularly under replicating conditions (Blaser et al., 2012).

In Vitro and In Vivo Activities

- Activity Against Tuberculosis: TBA-354, a derivative of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol, has shown promising results against Mycobacterium tuberculosis in both in vitro and in vivo settings. This compound exhibits bactericidal properties against both replicating and nonreplicating forms of M. tuberculosis and has a favorable bioavailability profile, suggesting its potential as a next-generation antituberculosis nitroimidazole (Upton et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQVWUMZNJQPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(N=C2OC1CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

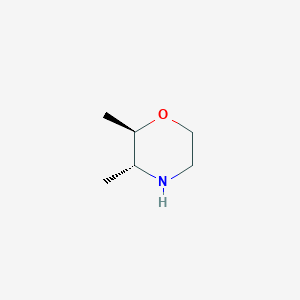

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)

![6-Phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B3322819.png)

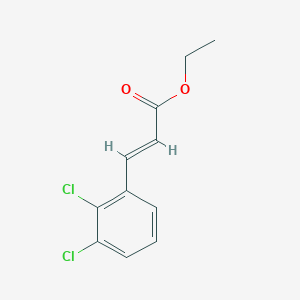

![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)